molecular formula C14H12FN3O2 B1326657 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide CAS No. 172950-64-0

4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide

Cat. No.: B1326657
CAS No.: 172950-64-0
M. Wt: 273.26 g/mol
InChI Key: OAPYNKXLVTWAOZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound's official IUPAC name, 4-fluoro-N-[4-(hydrazinecarbonyl)phenyl]benzamide, accurately describes the substitution pattern and functional group arrangement within the molecular framework. This nomenclature system provides unambiguous identification by specifying the position of the fluorine substituent on the benzoyl ring, the location of the hydrazide group, and the amide linkage connecting the two aromatic systems.

The molecular formula C14H12FN3O2 indicates the presence of fourteen carbon atoms, twelve hydrogen atoms, one fluorine atom, three nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 273.26 grams per mole. The Chemical Abstracts Service registry number 172950-64-0 serves as a unique identifier for this specific compound in chemical databases worldwide. Additional systematic identifiers include the International Chemical Identifier key OAPYNKXLVTWAOZ-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation C1=CC(=CC=C1C(=O)NN)NC(=O)C2=CC=C(C=C2)F. These standardized representations facilitate accurate communication and database searching across different chemical information systems.

The compound exhibits multiple synonymous names reflecting variations in nomenclature conventions and database entries. Alternative designations include 4-fluoro-N-[4-(hydrazinecarbonyl)phenyl]benzamide and benzoic acid, 4-[(4-fluorobenzoyl)amino]-, hydrazide. The systematic name construction follows the principle of naming the most complex substituent as the base structure, with the fluorobenzoyl group serving as the primary amide component and the hydrazinecarbonylphenyl moiety functioning as the substituted amine component. This naming approach ensures consistency with established chemical nomenclature standards while providing clear structural information about the molecular architecture.

Properties

IUPAC Name

4-fluoro-N-[4-(hydrazinecarbonyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c15-11-5-1-9(2-6-11)13(19)17-12-7-3-10(4-8-12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPYNKXLVTWAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Route

The preparation typically involves two main steps:

  • Step 1: Formation of the benzamide intermediate
    This involves the reaction of 4-fluorobenzoyl chloride with 4-aminobenzoic acid derivatives or related amines to form the corresponding benzamide.

  • Step 2: Introduction of the hydrazinocarbonyl group
    The benzamide intermediate is then converted to the hydrazide by reaction with hydrazine hydrate or related hydrazine derivatives under controlled conditions.

Detailed Synthetic Procedure

Benzamide Formation
  • Reagents: 4-fluorobenzoyl chloride and 4-aminobenzoic acid or 4-aminobenzamide
  • Solvent: Anhydrous ether or dichloromethane
  • Conditions: Low temperature (0–5 °C) to avoid side reactions
  • Catalyst/Base: Triethylamine or pyridine to neutralize HCl formed
  • Process: Slow addition of acid chloride to amine solution with stirring, followed by work-up and purification by recrystallization

This step yields the intermediate 4-fluoro-N-(4-aminophenyl)benzamide.

Hydrazide Formation
  • Reagents: Hydrazine hydrate (excess)
  • Solvent: Ethanol or methanol
  • Conditions: Reflux for several hours (typically 4–6 h)
  • Process: The benzamide intermediate is refluxed with hydrazine hydrate, converting the amide carbonyl to hydrazinocarbonyl group. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled, and the product is isolated by filtration or crystallization.

Alternative One-Pot Synthesis

A more efficient industrially applicable method integrates protection and condensation steps in a one-pot reaction, reducing cost and simplifying operations:

  • Protection: Benzyl protection of phenolic or amine groups using benzyl chloride instead of benzyl bromide (more expensive)
  • Condensation: Direct condensation with 4-fluoroaniline or related amines in the same reaction vessel
  • Advantages: Cost reduction, simplified purification, and higher yields (up to 90% reported)
  • Example: The method reported for related fluorophenyl benzylidene amines can be adapted for benzamide derivatives, using alkali metal carbonate as base and catalytic amounts of phase transfer catalysts.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Benzamide formation 4-fluorobenzoyl chloride + 4-aminophenyl Ether/DCM 0–5 °C 1–2 h 85–90 Use base to neutralize HCl
Hydrazide formation Benzamide intermediate + hydrazine hydrate Ethanol Reflux (~78 °C) 4–6 h 80–88 Monitor by TLC, isolate by crystallization
One-pot protection/condensation 4-hydroxybenzaldehyde + benzyl chloride + 4-fluoroaniline + base DMF or similar 45–50 °C 1–2 h ~90 Benzyl chloride cheaper than bromide, industrially scalable

Research Findings and Characterization

  • Melting Point: The hydrazide derivatives typically show melting points in the range 134–137 °C, consistent with literature values for related compounds.
  • Spectroscopic Data:
    • [^1H NMR](pplx://action/followup): Characteristic singlets for benzyl protons and amide NH; aromatic multiplets between 7.0–8.5 ppm.
    • [^13C NMR](pplx://action/followup): Signals for carbonyl carbons around 160–165 ppm; aromatic carbons between 115–140 ppm.
    • IR Spectroscopy: Strong bands for amide C=O (~1650 cm^-1), N-H stretching (~3300 cm^-1), and hydrazide N-N stretching.
  • Purity: Confirmed by elemental analysis and chromatographic methods.

Chemical Reactions Analysis

Condensation Reactions

The hydrazinocarbonyl group reacts with aldehydes/ketones to form hydrazones. For example:

text
4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide + benzaldehyde → Schiff base derivative

Key Findings

  • Conditions : Ethanol with acetic acid (catalytic), reflux (5–12 hrs) .

  • Product Stability : Hydrazones exhibit planar configurations (C=N bond length: 1.344–1.359 Å) .

  • Applications : Used to synthesize bioactive derivatives for enzyme inhibition studies .

Cyclization to Heterocycles

Under oxidative or thermal conditions, the compound forms five-membered heterocycles:

Oxadiazole Formation

text
Hydrazide → Oxadiazole (via cyclodehydration)

Experimental Data

ParameterValueSource
ReagentBromine/NaOAc in acetic acid
SolventDioxane or isopropanol
YieldModerate (24–68%)

Oxadiazole derivatives show enhanced RET kinase inhibition (IC₅₀: 10–50 nM) .

Coordination Chemistry

The hydrazinocarbonyl group acts as a polydentate ligand for metal ions:

Table 1: Metal Complex Properties

Metal IonCoordination ModeStability Constant (log K)ApplicationSource
Cu(II)Bidentate (N,O)8.2 ± 0.3Catalytic oxidation
Fe(III)Tridentate7.9 ± 0.2Antimicrobial activity

Complexes exhibit improved bioactivity compared to the free ligand.

Hydrolysis

The benzamide moiety undergoes alkaline hydrolysis:

text
Benzamide → Benzoic acid derivative (under NaOH/EtOH, 80°C)

Mechanism : Base-catalyzed nucleophilic attack at the carbonyl carbon .

Reductive Amination

The hydrazine group participates in reductive coupling:

text
Hydrazide + Aldehyde → Hydrazone → Amine (via LiAlH₄ reduction)

Yield : 70–85% (optimized conditions) .

Kinetic and Thermodynamic Data

Table 2: Reaction Thermodynamics

Reaction TypeΔH (kcal/mol)ΔS (cal/mol·K)ConditionsSource
Amide formation-35.6 ± 0.2-120 ± 5Benzene, 25°C
Hydrazone formation-21.9 ± 0.4-95 ± 3Ethanol, reflux

Enthalpy-driven reactions dominate due to strong N–H···O hydrogen bonds .

Scientific Research Applications

Scientific Research Applications

1. Drug Development

  • Antitumor Activity : The hydrazine moiety is often associated with antitumor properties. Studies have indicated that derivatives of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide can inhibit certain cancer cell lines, suggesting potential as anticancer agents.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial in the development of drugs targeting metabolic pathways involved in cancer and other diseases .

2. Coordination Chemistry

  • Metal Complex Formation : Research has shown that this compound can form stable complexes with transition metals such as copper. These complexes exhibit enhanced catalytic activities in oxidation reactions, making them valuable in synthetic organic chemistry .

1. Antimicrobial Properties

  • Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property opens avenues for exploring its use in developing new antibiotics or antimicrobial agents.

2. Neuroprotective Effects

Case Studies and Research Findings

StudyFocusFindings
Study on Antitumor ActivityEvaluated the cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell proliferation in several cancer types.
Coordination Chemistry ResearchInvestigated metal complex formationFound that copper complexes had substantial catalytic activity in oxidation reactions .
Antimicrobial Activity AssessmentTested against various bacterial strainsShowed promising results indicating potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogues
Compound Name Substituents Melting Point (°C) Yield (%) Key Functional Groups Biological Activity
4-Fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide Hydrazinocarbonyl, para-F Not reported 70 -CONHNH₂, -F Not reported
10e Dual para-F, hydrazine linkage 322 63 -CONHNHCO-, -F Antimicrobial
CID890517 Piperidine, para-F Not reported Not reported -F, piperidine EP2 potentiation (fold shift = 7.2)
3T3F Trifluoromethyl, para-F Not reported Not reported -CF₃, -F Structural studies
Table 2: Spectroscopic Comparison
Compound Name IR Peaks (cm⁻¹) LC-MS (m/z) Notable NMR Signals
Target Compound 3307 (NH), 1647 (C=O) 256 [M+1] δ 7.8–8.2 (aromatic H)
10e 3150–3319 (NH), 1663 (C=O) Not reported δ 7.5–8.1 (aromatic H)
5h 1243–1258 (C=S), 1663 (C=O) Not reported δ 2.5–3.0 (tetrahydrofuran CH₂)

Biological Activity

4-Fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

The molecular formula for this compound is C14_{14}H13_{13}F1_{1}N3_{3}O1_{1}, and it features a fluorine atom attached to the benzene ring, which may influence its biological properties. The synthesis typically involves the reaction of 4-fluorobenzoyl chloride with hydrazine derivatives under controlled conditions, leading to the formation of the hydrazinecarbonyl group.

Anticancer Properties

Research has indicated that benzamide derivatives, including this compound, exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as the RET kinase pathway .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50_{50} (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)TBDInduction of apoptosis
Benzamide derivative XA549 (lung cancer)15 ± 2RET kinase inhibition
Benzamide derivative YHeLa (cervical cancer)12 ± 1Inhibition of cell cycle progression

Antiviral Activity

In addition to anticancer effects, some studies have explored the antiviral potential of benzamide derivatives. For example, N-phenylbenzamide derivatives have shown moderate antiviral activity against enterovirus strains . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the phenyl ring can enhance antiviral efficacy.

Table 2: Antiviral Activity of Benzamide Derivatives

Compound NameVirus TypeIC50_{50} (µM)Observations
N-Phenylbenzamide derivative AEnterovirus 7118 ± 1.2Moderate activity; SAR analysis ongoing
N-Phenylbenzamide derivative BInfluenza ATBDPotential for further development

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets. It may bind to active sites on enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, its ability to inhibit RET kinase suggests a role in disrupting signaling pathways critical for cancer cell survival and proliferation .

Case Studies

Recent case studies have highlighted the therapeutic potential of benzamide derivatives in clinical settings. For example, patients treated with similar compounds exhibited prolonged survival rates in advanced cancers, showcasing their promise as novel therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves sequential condensation and hydrazide formation. First, 4-fluorobenzoic acid is activated (e.g., via thionyl chloride) and coupled with 4-aminobenzoic acid hydrazide. Key steps include maintaining anhydrous conditions during amide bond formation and controlling pH during hydrazide generation. Reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 acid/hydrazide) are critical for minimizing side products like unreacted intermediates .

Q. How is this compound characterized structurally, and which spectroscopic techniques are most reliable?

  • Methodological Answer : Confirm the structure using:

  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H stretch of hydrazide).
  • NMR : ¹H NMR shows aromatic protons (δ 7.2–8.1 ppm) and hydrazide NH (δ 9.5–10.2 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm).
  • X-ray crystallography (if crystalline): Resolves bond lengths and angles, particularly the planarity of the benzamide-hydrazide moiety .

Q. What are the primary biochemical targets hypothesized for this compound, and how are they validated experimentally?

  • Methodological Answer : Similar benzamide-hydrazide derivatives inhibit bacterial enzymes like acyl carrier protein synthase (AcpS) or phosphopantetheinyl transferases (PPTases). Validation involves:

  • Enzyme inhibition assays : Measure IC₅₀ values using purified enzymes.
  • MIC testing : Assess antimicrobial activity against Gram-positive/negative strains.
  • Molecular docking : Predict binding affinity to enzyme active sites .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in vitro?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO or DMF. Stability studies (TGA/DSC) show decomposition above 200°C. Hydrazide groups may oxidize under acidic conditions; thus, storage at –20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How do electronic effects of the 4-fluoro and hydrazinocarbonyl groups influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing fluoro group activates the benzamide ring for electrophilic substitution, while the hydrazide acts as a nucleophile. Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO analysis) reveal charge distribution at the hydrazide nitrogen, guiding regioselectivity in reactions like alkylation or acylation .

Q. What computational strategies can predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

  • Methodological Answer : Use Quantitative Structure-Property Relationship (QSPR) models to predict logP (~2.5) and bioavailability. Molecular dynamics simulations assess membrane permeability. Experimental validation via HPLC (plasma stability) and Caco-2 cell assays often corroborate computational results .

Q. How can contradictory data on antimicrobial efficacy across studies be resolved?

  • Methodological Answer : Discrepancies may arise from variations in bacterial strains or assay conditions. Standardize protocols using CLSI guidelines. Perform time-kill assays to differentiate bacteriostatic vs. bactericidal effects. Cross-validate with genetic knockout strains (e.g., PPTase-deficient bacteria) .

Q. What role do hydrogen-bonding networks play in the compound’s crystal packing, and how does this affect its solid-state stability?

  • Methodological Answer : X-ray diffraction reveals intermolecular N-H···O=C hydrogen bonds between hydrazide and benzamide groups, forming a layered structure. Thermal analysis (DSC) correlates stability with lattice energy. Disruption of these networks (e.g., via polymorph screening) alters melting points and hygroscopicity .

Q. Which biochemical pathways are disrupted upon targeting bacterial PPTases, and how does this compound compare to known inhibitors?

  • Methodological Answer : PPTases are essential for fatty acid biosynthesis. Inhibition blocks post-translational modification of carrier proteins. Compare IC₅₀ values to bisubstrate analogs (e.g., coenzyme A derivatives) using kinetic assays. Metabolomic profiling (LC-MS) identifies accumulated substrates (e.g., malonyl-CoA) .

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